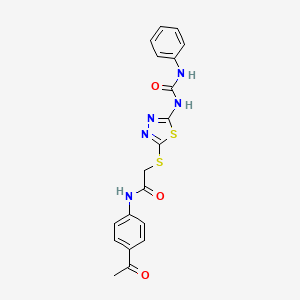
N-(4-acetylphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, also known as PAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of PAT involves the combination of various chemical compounds, which results in a complex structure with unique properties.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Activities
Research involving derivatives of thiadiazole has highlighted their potential as anti-inflammatory and analgesic agents. For example, a study on novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles revealed significant in vitro anti-inflammatory activity compared to ibuprofen, alongside notable analgesic activities. These findings were supported by molecular modeling studies targeting the COX-2 enzyme, suggesting a mechanism of action that could be beneficial for drug development in addressing inflammatory and pain conditions (Shkair et al., 2016).
Antitumor Activity
Another area of application is in the evaluation of antitumor activities. Derivatives bearing different heterocyclic rings were synthesized and tested against a variety of human tumor cell lines. Compounds exhibited considerable anticancer activity against some cancer cell lines, highlighting the potential of thiadiazole derivatives as candidates for anticancer drug development (Yurttaş et al., 2015).
Molecular Modeling and Anticancer Screening
Further anticancer potentials of thiadiazole derivatives were explored through synthesis, molecular modeling, and screening against different cancer cell lines. Certain derivatives demonstrated potent cytotoxic results, particularly against breast cancer cells, underscoring the relevance of these compounds in cancer therapy research (Abu-Melha, 2021).
Structural and Spectroscopic Analysis
The structural characteristics of thiadiazole derivatives have also been a focus, with studies detailing the crystal structures and various intermolecular interactions of these compounds. This type of research is critical for understanding the physical and chemical properties that contribute to their biological activities (Boechat et al., 2011).
Glutaminase Inhibition for Cancer Therapy
Investigations into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have identified potent inhibitors of kidney-type glutaminase (GLS), a target for cancer therapy. Some analogs exhibited comparable potency to BPTES with improved solubility, suggesting their utility in inhibiting tumor growth (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-12(25)13-7-9-15(10-8-13)20-16(26)11-28-19-24-23-18(29-19)22-17(27)21-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,26)(H2,21,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJRRZOPHPZPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2613970.png)

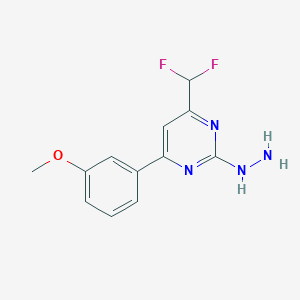
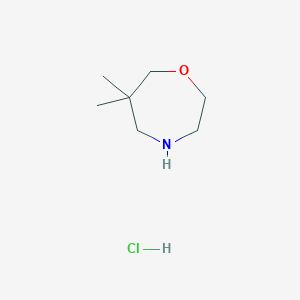
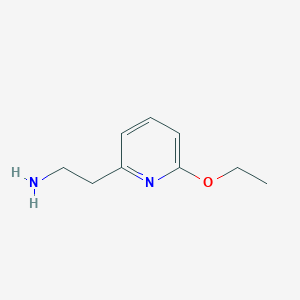
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2613978.png)
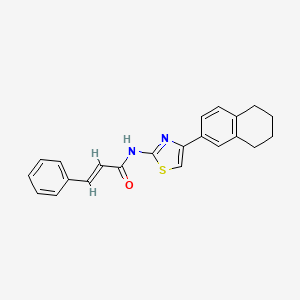
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2613983.png)
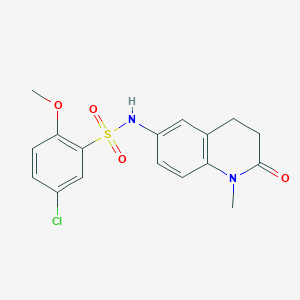
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2613987.png)
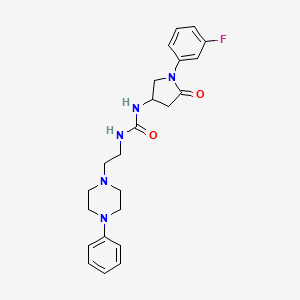
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2613990.png)